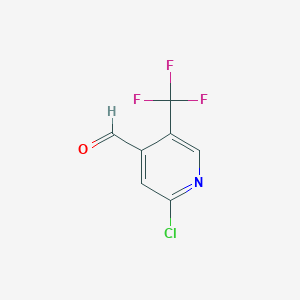

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Übersicht

Beschreibung

“2-Chloro-5-(trifluoromethyl)pyridine” is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Chloro-5-(trifluoromethyl)pyridine”, has been a subject of research in the agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(trifluoromethyl)pyridine” can be represented by the SMILES stringFC(F)(F)c1ccc(Cl)nc1 . The InChI representation is 1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H . Physical And Chemical Properties Analysis

“2-Chloro-5-(trifluoromethyl)pyridine” has a density of 1.417 g/mL at 25 °C (lit.) . It has a boiling point of 171.6±35.0 °C at 760 mmHg . The vapor pressure is 1.8±0.3 mmHg at 25°C, and the enthalpy of vaporization is 39.1±3.0 kJ/mol . The flash point is 57.6±25.9 °C .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is utilized in various synthesis techniques. For instance, it is obtained through the Vilsmeier reaction of 4-aryl-3-buten-2-one oxime, a method that highlights its relevance in the synthesis of complex chemical structures (Amaresh & Perumal, 2000). Additionally, its derivatives have been used for regioexhaustive functionalization, demonstrating its versatility in chemical transformations (Cottet et al., 2004).

Functionalization and Derivative Formation

Studies show that 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde can be efficiently functionalized to form various derivatives. For example, its conversion into carboxylic acids through metalations highlights its potential in creating diverse chemical entities (Cottet & Schlosser, 2004). This demonstrates its role in synthesizing compounds with potential applications in different scientific fields.

Intermediary in Pharmaceutical and Agrochemical Production

This compound is noted for its role as an intermediary in the production of pharmaceuticals and agrochemicals. Its application in herbicide production is particularly noteworthy, illustrating its importance in agricultural chemistry (Li Zheng-xiong, 2004).

Catalysis and Reaction Mechanisms

The compound is involved in catalytic processes and complex reaction mechanisms. For example, it participates in the deprotonative functionalization of pyridine derivatives, an important reaction in pharmaceutical chemistry (Shigeno et al., 2019). This underscores its utility in developing new drugs and chemical agents.

Safety and Hazards

“2-Chloro-5-(trifluoromethyl)pyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Trifluoromethylpyridines, including “2-Chloro-5-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Trifluoromethylpyridine derivatives are known to interact with their targets in a way that combines the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives have a broad range of applications in the agrochemical and pharmaceutical industries, suggesting they may affect multiple biochemical pathways .

Result of Action

The compound’s trifluoromethylpyridine core is a key structural motif in active agrochemical and pharmaceutical ingredients, suggesting it may have significant biological activity .

Eigenschaften

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIUCTUSVSDRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376624 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde | |

CAS RN |

505084-57-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505084-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)